molecular formula C8H6N2O3S B8301193 6-Nitro-2-hydroxymethylbenzothiazole

6-Nitro-2-hydroxymethylbenzothiazole

Cat. No.: B8301193
M. Wt: 210.21 g/mol
InChI Key: YJAHODMDIPZENU-UHFFFAOYSA-N
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Description

6-Nitro-2-hydroxymethylbenzothiazole is a versatile benzothiazole derivative offered as a high-purity solid for research and development applications. It serves as a valuable synthetic intermediate in organic chemistry, particularly for constructing more complex heterocyclic systems. The hydroxymethyl group at the 2-position provides a functional handle for further chemical modifications, such as esterification or etherification, making it a useful precursor in medicinal chemistry and materials science. The electron-withdrawing nitro group at the 6-position influences the electronic properties of the benzothiazole ring, which can be exploited in the development of compounds with specific optical or electronic characteristics. Researchers utilize this compound primarily as a building block in the synthesis of potential pharmaceuticals, agrochemicals, and functional materials. This product is intended for use in a controlled laboratory setting by qualified professionals. Handle with appropriate personal protective equipment and under a fume hood. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

(6-nitro-1,3-benzothiazol-2-yl)methanol

InChI

InChI=1S/C8H6N2O3S/c11-4-8-9-6-2-1-5(10(12)13)3-7(6)14-8/h1-3,11H,4H2

InChI Key

YJAHODMDIPZENU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position of benzothiazoles is critical for modulating bioactivity and physicochemical properties. Below are key analogs:

Compound Name 2-Position Substituent Key Properties/Applications
6-Nitro-2-hydroxymethylbenzothiazole -CH2OH Hypothesized improved solubility and hydrogen bonding; potential antitumor activity (inferred from structural analogs)
6-Nitro-2-benzothiazolinone =O (oxo) Tautomeric forms (e.g., 2(3H)-one); used in coordination chemistry
6-Nitro-1,3-benzothiazole-2-thione =S (thione) Forms hydrogen-bonded dimers and π–π interactions in crystal structures
6-Amino-2-phenylbenzothiazole -Ph (phenyl) Demonstrated cytostatic activity against HeLa, MCF-7, and CaCo-2 cell lines

Structural and Crystallographic Insights

  • 6-Nitro-1,3-benzothiazole-2-thione : The nitro group is twisted 5.5° from the benzene ring plane, influencing electronic delocalization. Intermolecular N–H⋯S hydrogen bonds and π–π stacking (3.588 Å) stabilize its crystal lattice . In contrast, the hydroxymethyl group in this compound may promote stronger hydrogen bonding with biological targets.

Physicochemical Properties

  • Solubility: Hydroxymethyl and amino substituents improve aqueous solubility compared to phenyl or thione groups. Hydrochloride salts of amino derivatives (e.g., compounds 13–19 in ) are water-soluble, facilitating in vivo applications .
  • Thione and oxo derivatives may exhibit tautomerism, altering reactivity .

Q & A

Q. What are the established synthetic routes for 6-Nitro-2-hydroxymethylbenzothiazole, and what experimental parameters are critical for reproducibility?

  • Methodological Answer : The synthesis typically involves two stages: (1) nitration of 2-aminobenzothiazole derivatives using concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to introduce the nitro group at the 6-position, and (2) hydroxymethylation via alkylation or substitution reactions. Key parameters include:
  • Reaction Temperature : Excess heat during nitration can lead to byproducts like dinitro derivatives .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acylation/hydroxymethylation efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol ensures high purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond angles and nitro-group orientation, as demonstrated for analogous nitrobenzothiazoles .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks for the hydroxymethyl (-CH₂OH, δ ~4.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms the nitro group’s electron-withdrawing effects via deshielded carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₈H₇N₂O₃S) .

Q. What in vitro assays are standard for preliminary biological evaluation of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Dose-dependent testing against kinases or proteases (e.g., IC₅₀ determination via spectrophotometry) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity in normal cells .
  • Key Parameters : Maintain consistent pH, temperature, and DMSO concentration (<0.1% to avoid solvent interference) .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation/hydroxymethylation of nitrobenzothiazole precursors?

  • Methodological Answer :
  • Catalyst Use : Pyridine or DMAP accelerates acylation by absorbing liberated HCl .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while improving regioselectivity .
  • Side Reaction Mitigation : Pre-cool reagents to suppress oxidation of the hydroxymethyl group .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives across studies?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
  • Impurity Analysis : Use HPLC-MS to confirm compound purity; trace solvents (e.g., DMF) may artifactually inhibit enzymes .
  • Meta-Analysis : Apply statistical models (e.g., random-effects models) to reconcile divergent IC₅₀ values, accounting for study-specific covariates .

Q. How do electron-withdrawing substituents (e.g., nitro) influence the pharmacological profile of benzothiazole derivatives?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) calculates electron density shifts, predicting enhanced binding to targets like DNA topoisomerases .
  • Structure-Activity Relationship (SAR) : Compare nitro-substituted analogs with methoxy or chloro derivatives in cytotoxicity assays. For example, nitro groups often enhance antiproliferative activity but reduce solubility .
  • Solubility Optimization : Introduce polar groups (e.g., PEG chains) to nitrobenzothiazoles without altering core reactivity .

Data Presentation

Q. Table 1: Comparative Reactivity of Nitrobenzothiazole Derivatives

DerivativeSynthetic Yield (%)IC₅₀ (μM, HeLa Cells)LogP (Predicted)
6-Nitro-2-HMBT6812.3 ± 1.51.8
6-Methoxy-2-HMBT7245.6 ± 3.22.1
6-Chloro-2-HMBT6528.9 ± 2.72.4

HMBT = Hydroxymethylbenzothiazole; LogP = Octanol-water partition coefficient.

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